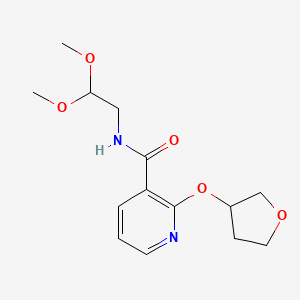

![molecular formula C27H25N3O4 B2845679 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate CAS No. 925547-90-6](/img/structure/B2845679.png)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a quinoline moiety, which is a type of heterocyclic compound that is often found in many important biological molecules and pharmaceuticals . The compound also contains a cyclohexyl group and a furan ring, which are common structures in organic chemistry .

Molecular Structure Analysis

The molecular formula of the compound is C16H26N4, as indicated by one of the search results . The compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl group and the quinoline ring.Chemical Reactions Analysis

Quinoline derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives are generally aromatic and stable. They may have varying degrees of solubility in water and organic solvents depending on their substituents .Wissenschaftliche Forschungsanwendungen

One-Pot Three-Component Synthesis

A study by (Li et al., 2017) demonstrated the synthesis of furo[3,2-f]quinoline-2-carboxylate through a one-pot, three-component reaction. This method efficiently produces fused polycyclic heterocycles, which are significant for bioactive screening.

Furan-2-ylmethylidene Chemistry

A publication by (Görlitzer et al., 2002) details the synthesis of furan-2-ylmethylidene derivatives. This process involves complex chemical reactions, confirming the intricate chemistry of such compounds.

Electrophilic Substitution Reactions

Research by (El’chaninov & Aleksandrov, 2017) explored the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This work highlights the versatility and reactivity of these compounds in various chemical reactions.

Synthesis of Heterocycles

In another study, (Stephens & Sowell, 1997) reported the synthesis of novel heterocycles from 2-amino-3-cyanomethylsulfonyl-4,5-dimethylfuran, demonstrating the potential for creating diverse molecular structures.

Synthesis of Polymethine Dyes

Research by (Abramenko & Zhiryakov, 1977) focused on synthesizing polymethine dyes from furo[3,2-f]quinoline derivatives, showing the applicability of these compounds in dye production.

Synthesis of Quinoline Derivatives

The study by (Fujimori et al., 1986) involved the synthesis of quinoline derivatives, including furan analogues, which are crucial in various chemical syntheses.

Novel Antiallergic Compounds

A publication by (Georgiev et al., 1987) described the synthesis of novel antiallergic compounds using furo[2,3-b]quinoline and related derivatives, indicating potential therapeutic applications.

Synthesis of Fluorescent Dyes

In a study by (Bojinov & Grabchev, 2003), fluorescent dyes were synthesized from quinoline derivatives, showcasing their use in technologies like liquid crystal displays.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c28-17-27(12-4-1-5-13-27)30-23(31)16-34-26(32)24-20-8-2-3-9-22(20)29-25-18(10-11-21(24)25)15-19-7-6-14-33-19/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,30,31)/b18-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQALCRKTQSKIA-SDXDJHTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CCC(=CC4=CC=CO4)C3=NC5=CC=CC=C52 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CC/C(=C/C4=CC=CO4)/C3=NC5=CC=CC=C52 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-cyanocyclohexyl)carbamoyl]methyl 3-[(furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2845599.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2845600.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2845603.png)

![Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2845605.png)

![Methyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2845607.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2845612.png)

![5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2845614.png)

![N1-(3-(benzofuran-2-yl)propyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2845615.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid](/img/structure/B2845616.png)

![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)